3-Fluoro-4-isobutoxybenzoic acid
Overview
Description
3-Fluoro-4-isobutoxybenzoic acid is an organic compound with the molecular formula C11H13FO3 It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by a fluorine atom, and the hydrogen atom at the fourth position is replaced by an isobutoxy group
Preparation Methods
The synthesis of 3-Fluoro-4-isobutoxybenzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the use of boronic acids and palladium catalysts under mild conditions . Another method involves the protection of an inert gas and the use of aluminum trichloride as a catalyst to facilitate the reaction .
Industrial production methods for this compound may involve optimizing reaction conditions to improve yield and reduce production costs. This can include controlling the moisture content and grain fineness of catalysts used in the reaction .
Chemical Reactions Analysis
3-Fluoro-4-isobutoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, aluminum trichloride for catalysis, and inert gases for protection . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3-Fluoro-4-isobutoxybenzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism by which 3-Fluoro-4-isobutoxybenzoic acid exerts its effects involves its interaction with specific molecular targets. The fluorine atom in the compound can participate in hydrogen bonding and other interactions, which can influence the compound’s binding affinity to enzymes and receptors. The isobutoxy group can also affect the compound’s solubility and membrane permeability, impacting its overall bioactivity .
Comparison with Similar Compounds
3-Fluoro-4-isobutoxybenzoic acid can be compared with other fluorinated benzoic acids, such as 3-fluorobenzoic acid and 4-fluorobenzoic acid These compounds share similar structural features but differ in the position of the fluorine atom and the presence of additional functional groups
Similar compounds include:
3-Fluorobenzoic acid: A simpler fluorinated benzoic acid with applications in organic synthesis.
4-Fluorobenzoic acid: Another fluorinated benzoic acid with different reactivity and applications.
Properties
IUPAC Name |
3-fluoro-4-(2-methylpropoxy)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO3/c1-7(2)6-15-10-4-3-8(11(13)14)5-9(10)12/h3-5,7H,6H2,1-2H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBZDQZXTSSWBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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